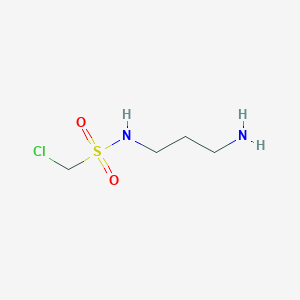

N-(3-aminopropyl)-1-chloromethanesulfonamide

Description

Properties

Molecular Formula |

C4H11ClN2O2S |

|---|---|

Molecular Weight |

186.66 g/mol |

IUPAC Name |

N-(3-aminopropyl)-1-chloromethanesulfonamide |

InChI |

InChI=1S/C4H11ClN2O2S/c5-4-10(8,9)7-3-1-2-6/h7H,1-4,6H2 |

InChI Key |

CUUJNDCPITUMQE-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CNS(=O)(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route

-

- Temperature : Controlled to ensure optimal reaction conditions.

- Solvent : Typically an organic solvent like dichloromethane or acetonitrile.

- Reaction Time : Varies depending on the specific conditions but usually several hours.

-

- The reaction mixture is stirred until the formation of the desired product is confirmed.

- The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production

In industrial settings, the production process follows similar synthetic routes but on a larger scale. Large reactors are used, and reaction parameters are precisely controlled to achieve high yields and purity. The compound undergoes rigorous quality control measures to ensure its suitability for various applications.

Chemical Properties

| Property | Description |

|---|---|

| IUPAC Name | This compound;hydrochloride |

| Molecular Formula | C4H12Cl2N2O2S |

| Molecular Weight | 223.12 g/mol |

| InChI | InChI=1S/C4H11ClN2O2S.ClH/c5-4-10(8,9)7-3-1-2-6;/h7H,1-4,6H2;1H |

| InChI Key | YQJIHKLABSSCDC-UHFFFAOYSA-N |

| Canonical SMILES | C(CN)CNS(=O)(=O)CCl.Cl |

Research and Development

Research on this compound is ongoing, with a focus on its potential biological activities and applications in pharmacology and medicine. The compound's synthesis and properties are well-documented, providing a solid foundation for further studies.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-1-chloromethanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction reactions can modify the amine group .

Scientific Research Applications

N-(3-aminopropyl)-1-chloromethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-1-chloromethanesulfonamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate biochemical pathways and exert various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights three related polymer-modified resins for Ag(I) recovery, which serve as apt comparators due to shared structural motifs (3-aminopropyl groups and heterocyclic functionalities). Key comparative metrics include modification efficiency, sorption capacity, hydrophilicity, and selectivity.

Table 1: Comparative Analysis of Functionalized Resins

| Compound | Modification Yield (%) | Nitrogen Content (mmol/g) | Ag(I) Sorption Capacity (mg/g) | Water Regain (g/g) | Selectivity for Ag(I) |

|---|---|---|---|---|---|

| N-(3-aminopropyl)-2-pipecoline resin | 69.2 | 4.22 | 105.4 | Lower | High preference over Pb(II) |

| N-(3-aminopropyl)-2-pyrrolidinone resin | 74.6 | 5.19 | 117.8 | Moderate | High preference over Pb(II) |

| trans-1,4-Diaminocyclohexane resin | 88.3 | 5.75 | 130.7 | 1.43 | Very high; superior to Cu, Pb, Zn |

Key Findings:

Modification Yield and Nitrogen Content: The trans-1,4-diaminocyclohexane resin exhibited the highest modification yield (88.3%) and nitrogen content (5.75 mmol/g), attributed to its compact cyclic structure and dual amine groups, enabling efficient cross-linking with the polymer matrix . Lower yields for N-(3-aminopropyl)-2-pipecoline (69.2%) and N-(3-aminopropyl)-2-pyrrolidinone (74.6%) correlate with steric hindrance from bulkier heterocycles and longer alkyl chains .

Ag(I) Sorption Capacity: Sorption efficiency followed the order: trans-1,4-diaminocyclohexane (130.7 mg/g) > N-(3-aminopropyl)-2-pyrrolidinone (117.8 mg/g) > N-(3-aminopropyl)-2-pipecoline (105.4 mg/g). The diaminocyclohexane resin’s superior performance stems from its high nitrogen density and rigid cyclohexane backbone, which enhances coordination with Ag(I) ions .

Hydrophilicity: trans-1,4-diaminocyclohexane resin displayed the highest water regain (1.43 g/g), owing to its polar amine groups facilitating hydrogen bonding. Lower hydrophilicity in N-(3-aminopropyl)-2-pipecoline and N-(3-aminopropyl)-2-pyrrolidinone resins results from hydrophobic propyl chains, though the latter’s carbonyl group marginally improves wettability .

Selectivity: All resins showed high Ag(I) selectivity over Pb(II) in real chloride solutions. However, the diaminocyclohexane resin outperformed others in discriminating Ag(I) from Cu(II) and Zn(II), likely due to its optimized cavity size and charge distribution .

Structural Influences on Properties:

- Cyclic vs. Linear Groups: Cyclic amines (e.g., pipecoline, pyrrolidinone) enhance stability but reduce modification yields compared to rigid bicyclic structures (e.g., diaminocyclohexane).

- Polarity: Carbonyl groups in pyrrolidinone improve hydrophilicity, while alkyl chains in pipecoline reduce it.

Biological Activity

N-(3-aminopropyl)-1-chloromethanesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, which are critical for its application in therapeutic contexts. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic uses.

Chemical Structure and Properties

This compound can be characterized by its sulfonamide functional group, which is known for influencing biological activity through interactions with various biological targets. The presence of the chloromethyl group enhances its reactivity and potential interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly glutamate receptors. Research indicates that it may potentiate glutamate receptor function, which is crucial for synaptic transmission and plasticity in the central nervous system (CNS) .

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against common bacterial strains. The compound demonstrated significant inhibition of bacterial growth, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated that treatment with the compound resulted in reduced neuronal loss and improved behavioral outcomes in memory tasks. These findings suggest that the compound may have therapeutic potential in conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-aminopropyl)-1-chloromethanesulfonamide, and how can its purity be validated?

- Methodology : Microwave-assisted modification of copolymers (e.g., VBC/DVB) with amines is a validated approach for synthesizing sulfonamide derivatives. Reaction optimization includes controlling solvent polarity (e.g., toluene for gel structure expansion) and monitoring chlorine content via elemental analysis to confirm incorporation efficiency (~83% yield in analogous systems) .

- Validation : Purity can be confirmed using LC-MS and H/C NMR to detect unreacted precursors. Elemental analysis (Cl, N) and water regain measurements further ensure structural fidelity .

Q. How does This compound interact with metal ions in solution-phase studies?

- Application : Related sulfonamide-functionalized polymers exhibit selective sorption for Ag(I) over Cu(II), Pb(II), and Zn(II) in chloride solutions. The pseudo-first-order kinetic model best describes sorption dynamics, with capacities up to 130.7 mg/g for Ag(I) in structurally similar resins .

- Experimental Design : Batch sorption experiments at controlled pH (e.g., 2–6) and ionic strength, followed by ICP-OES analysis, are recommended to quantify metal affinity .

Advanced Research Questions

Q. How can discrepancies in sorption capacity data for This compound-based polymers be resolved?

- Data Contradiction Analysis : Variations in sorption capacity (e.g., 26.8 mg/g vs. 105.4 mg/g for Ag(I)) may arise from differences in polymer crosslinking, functional group density, or competing ions.

- Resolution : Conduct comparative studies using standardized synthetic protocols (e.g., fixed DVB content, microwave power) and validate via BET surface area analysis. Kinetic and isotherm models (e.g., Langmuir vs. Freundlich) should be applied to identify dominant sorption mechanisms .

Q. What strategies mitigate hydrolysis or degradation of This compound during long-term storage?

- Stability Challenges : Sulfonamides are prone to hydrolysis under acidic/basic conditions or elevated temperatures.

- Methodology : Store under inert gas (N/Ar) at –20°C in desiccated environments. Pre-synthesis stabilization via fluorination (e.g., introducing electron-withdrawing groups like –CF) can enhance stability, as seen in fluorinated aniline derivatives .

Safety and Handling

Q. What are the critical safety protocols for handling This compound in laboratory settings?

- Hazard Mitigation : Classified under GHS Category 1B for skin corrosion. Use PPE (gloves, lab coat), fume hoods, and emergency eyewash stations. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .

Structural and Mechanistic Insights

Q. How does the N-(3-aminopropyl) moiety influence the compound’s reactivity in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.